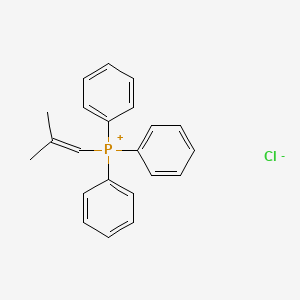
(2-Methylprop-1-en-1-yl)triphenylphosphonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylprop-1-en-1-yl)triphenylphosphoniumchloride is a phosphonium salt that features a triphenylphosphonium group attached to a 2-methylprop-1-en-1-yl moiety. Compounds of this nature are often used in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylprop-1-en-1-yl)triphenylphosphoniumchloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in a polar solvent such as acetonitrile or ethanol, under reflux conditions. The general reaction can be represented as: [ \text{Ph}_3\text{P} + \text{R-X} \rightarrow \text{Ph}_3\text{P-R}^+ \text{X}^- ] where ( \text{R} ) is the 2-methylprop-1-en-1-yl group and ( \text{X} ) is a halide such as chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2-Methylprop-1-en-1-yl)triphenylphosphoniumchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium group can participate in redox reactions.
Addition Reactions: The double bond in the 2-methylprop-1-en-1-yl group can undergo addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like hydroxide ions, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield new phosphonium salts, while addition reactions could result in saturated compounds.
科学的研究の応用
(2-Methylprop-1-en-1-yl)triphenylphosphoniumchloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the synthesis of various organic compounds and materials.
作用機序
The mechanism by which (2-Methylprop-1-en-1-yl)triphenylphosphoniumchloride exerts its effects involves the interaction of the phosphonium group with various molecular targets. The positively charged phosphonium ion can interact with negatively charged species, facilitating various chemical transformations. The double bond in the 2-methylprop-1-en-1-yl group can also participate in reactions, adding to the compound’s versatility.
類似化合物との比較
Similar Compounds
- (2-Methylprop-1-en-1-yl)triphenylphosphoniumbromide
- (2-Methylprop-1-en-1-yl)triphenylphosphoniumiodide
Uniqueness
(2-Methylprop-1-en-1-yl)triphenylphosphoniumchloride is unique due to its specific combination of a triphenylphosphonium group and a 2-methylprop-1-en-1-yl moiety. This combination imparts distinct reactivity and properties compared to other phosphonium salts.
特性
CAS番号 |
42855-48-1 |
|---|---|
分子式 |
C22H22ClP |
分子量 |
352.8 g/mol |
IUPAC名 |
2-methylprop-1-enyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C22H22P.ClH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-18H,1-2H3;1H/q+1;/p-1 |
InChIキー |
UVCFWRQNVMXNAS-UHFFFAOYSA-M |
正規SMILES |
CC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


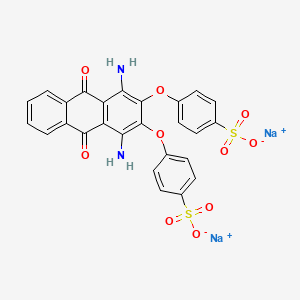
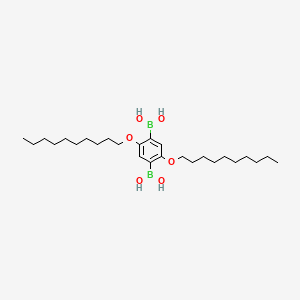
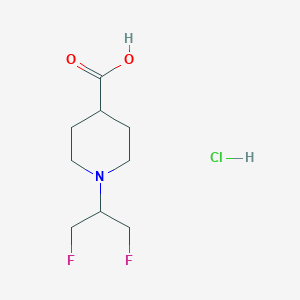

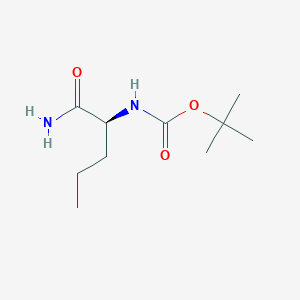
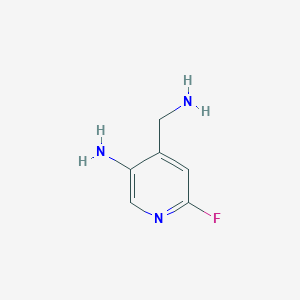
![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)
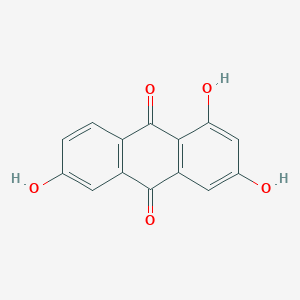
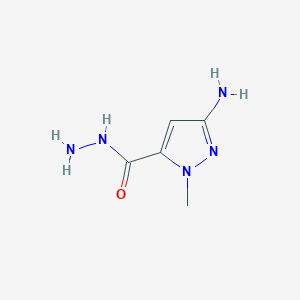
![Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine](/img/structure/B13143592.png)
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)


